molecular formula C17H16N6O3S B4745216 methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B4745216
M. Wt: 384.4 g/mol
InChI Key: VISRDGKWPMETTC-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazin-2-yl moiety at position 3. The triazole ring is further functionalized with a sulfanyl-acetyl-amino-benzoate ester chain. This structure positions the compound within a class of nitrogen-rich heterocycles known for their bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 4-[[2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-23-15(13-9-18-7-8-19-13)21-22-17(23)27-10-14(24)20-12-5-3-11(4-6-12)16(25)26-2/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISRDGKWPMETTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple stepsThe final steps involve the coupling of the triazole-pyrazine intermediate with methyl 4-aminobenzoate under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound shares structural homology with several analogs, differing primarily in substituents on the triazole ring, the acetyl linker, or the benzoate ester. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Methyl 4-[({[4-Methyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate and Analogs

Compound Name Substituents on Triazole (Position 4 & 5) Acetyl/Benzoate Modifications Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Methyl, 5-(pyrazin-2-yl) Methyl benzoate ester ~384.4* Not reported
Ethyl analog () 4-Ethyl, 5-(pyrazin-2-yl) Methyl benzoate ester 398.44 Not reported
Chlorobenzyl-pyrrole analog () 4-(1H-pyrrol-1-yl), 5-(4-chlorobenzyl) Ethyl benzoate ester 495.98 Not reported
Acetylamino-phenoxy analog (, Compound 12) 4-Methyl, 5-[4-(acetylamino)phenoxy]methyl Ethyl benzoate ester ~470.5† 241.0–241.3
Benzyl-nitro analog () 4-Benzyl, 5-[(4-nitrobenzamido)methyl] Methyl acetate ~484.5‡ Not reported

*Calculated from molecular formula C₁₆H₁₆N₆O₃S.
†Based on C₂₃H₂₆N₄O₃S₂.
‡Based on C₂₃H₂₁N₅O₅S.

Key Observations:

  • Ethyl vs.
  • Aromatic vs. Heteroaromatic Substituents (): Substituting pyrazine with chlorobenzyl or nitrobenzyl groups introduces bulkier, electron-withdrawing moieties, which may influence receptor binding or metabolic stability .
  • Ester Chain Modifications (): Ethyl benzoate esters (e.g., Compound 12) exhibit higher melting points (~241°C) compared to methyl esters, likely due to increased van der Waals interactions .

Biological Activity

Methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H15N5O2S\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}_2\text{S}

Key Features:

  • Triazole Ring: The presence of the 1,2,4-triazole ring is crucial for its biological activity.
  • Sulfanyl Group: Enhances the compound's interaction with biological targets.
  • Acetyl and Benzoate Moieties: These groups may contribute to the compound's solubility and bioavailability.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi.

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusStrong inhibition
Candida albicansEffective antifungal activity

Antitumor Activity

Triazoles have been investigated for their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can inhibit tumor cell proliferation.

Anti-inflammatory Effects

Some studies suggest that triazole derivatives possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in cellular models treated with these compounds.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: Compounds in this class often act as enzyme inhibitors, targeting specific pathways involved in disease processes.
  • Receptor Modulation: They may bind to receptors involved in inflammation and cancer progression.

Case Studies

  • Antimicrobial Screening:
    A study conducted on various triazole derivatives showed that those containing a pyrazinyl group exhibited enhanced activity against resistant strains of bacteria and fungi .
  • Antitumor Evaluation:
    Another investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines, revealing significant apoptosis induction at micromolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[({[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.